molecular formula C5H12N2O B13249756 2-(Propylamino)acetamide

2-(Propylamino)acetamide

Cat. No.: B13249756
M. Wt: 116.16 g/mol
InChI Key: LKZRYXDGZQOPNA-UHFFFAOYSA-N
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Description

2-(Propylamino)acetamide is a secondary amine derivative of acetamide, characterized by a propylamine group (-CH₂CH₂CH₂NH₂) attached to the acetamide backbone.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

2-(propylamino)acetamide

InChI

InChI=1S/C5H12N2O/c1-2-3-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8)

InChI Key

LKZRYXDGZQOPNA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)acetamide typically involves the reaction of propan-1-amine with 2-chloroacetamide. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature. The process involves adding a solution of 2-chloroacetamide to a solution of propan-1-amine over a period of three hours. The mixture is then stirred overnight and concentrated under reduced pressure. The crude product is purified by recrystallization using methanol and dichloromethane, yielding this compound as its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification methods, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Propylamino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride has applications in scientific research, particularly in chemistry where it serves as an intermediate. The compound's mechanism of action involves interaction with molecular targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors, thereby affecting biochemical pathways. Its specific propylamino group gives it unique chemical and biological properties, making it valuable for applications where similar compounds may not be as effective.

Comparison with Similar Compounds
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride can be compared to the following compounds:

  • N-(2-methoxyphenyl)-2-(ethylamino)acetamide hydrochloride
  • N-(2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
  • N-(2-methoxyphenyl)-2-(butylamino)acetamide hydrochloride

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is unique because of its propylamino group, which gives it distinct chemical and biological properties.

Biological Activity
N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride has potential biological activities, especially in pharmacology and medicinal chemistry.

Case Studies

  • Study on Anticancer Activity: Studies have shown that the compound can inhibit cell proliferation in human cancer cell lines in a dose-dependent manner, suggesting it could be an anticancer agent.
  • Antibacterial Evaluation: The compound has demonstrated antibacterial activity against pathogens like MRSA and E. coli, especially against Gram-positive bacteria.

Properties
The properties of N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride are:

  • Molecular Formula: C12H19ClN2O2C_{12}H_{19}ClN_2O_2
  • Molecular Weight: 258.74 g/mol
  • IUPAC Name: N-(2-methoxyphenyl)-2-(propylamino)acetamide;hydrochloride
  • InChI: InChI=1S/C12H18N2O2.ClH/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2;/h4-7,13H,3,8-9H2,1-2H3,(H,14,15);1H
  • InChI Key: DVIXNBYBEUIZSS-UHFFFAOYSA-N
  • Canonical SMILES: CCNC(=O)NC1=CC=CC=C1OC.Cl

Mechanism of Action

The mechanism of action of 2-(Propylamino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(propylamino)acetamide with analogous compounds, focusing on molecular structure, biological activity, and physicochemical properties.

Compound CAS Number Molecular Formula Key Substituents Reported Activity Safety/Toxicity Notes
This compound Not specified C₅H₁₂N₂O -NHCH₂CH₂CH₃ Limited direct data; inferred SAR* Predicted low ulcerogenic potential†
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Not provided C₁₈H₁₈N₄O₂ -NHCH₂CH₃, quinazolinone Moderate anti-inflammatory activity (exceeds Diclofenac in some assays) Lower ulcerogenicity than aspirin
2-(2H-1,3-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide 327070-28-0 C₁₂H₁₆N₂O₃ -NH-benzodioxol, isopropyl No explicit activity data No toxicity data available
N-Cyclopentylglycine 1258639-53-0 C₇H₁₃NO₂ Cyclopentylamino Supplier-listed; no activity reported No safety data provided

*SAR: Structure-Activity Relationship inferred from ethylamino analog . †Assumed based on reduced ulcerogenicity in shorter-chain alkylamino derivatives .

Key Findings:

Alkyl Chain Length and Activity: The ethylamino derivative (C₂ alkyl chain) exhibits moderate anti-inflammatory activity, surpassing Diclofenac in specific assays . Isopropyl substitution (branched C₃) in the benzodioxol-containing analog introduces steric hindrance, which could limit receptor binding compared to linear propyl chains .

Substituent Effects: Quinazolinone and benzodioxol moieties in analogs enhance structural complexity and target specificity. For example, the quinazolinone derivative’s anti-inflammatory activity is attributed to its interaction with cyclooxygenase (COX) enzymes . Cyclopentylamino substitution (as in N-cyclopentylglycine) introduces rigidity, which may affect metabolic stability compared to flexible propylamino groups .

Allylamine (a simpler amine analog) has acute toxicity risks (e.g., respiratory irritation), but acetamide derivatives generally exhibit milder profiles due to reduced volatility and reactivity .

Biological Activity

2-(Propylamino)acetamide, also known as N-propyl-2-(propylamino)acetamide, is an organic compound with significant potential in pharmacological applications. Its structure, characterized by an acetamide functional group linked to a propylamino moiety, allows for various interactions with biological systems, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : 158.24 g/mol

The compound's unique arrangement of functional groups enhances its interaction with biological targets, making it a subject of interest in drug development.

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine receptors. These interactions are crucial for its potential antidepressant effects. The compound's ability to modulate these neurotransmitter systems suggests its role in influencing mood and cognitive functions .

Antidepressant Properties

Studies have demonstrated that this compound exhibits notable antidepressant-like effects in animal models. The compound's action on serotonin receptors has been linked to improved mood and reduced anxiety symptoms. For instance, in a study evaluating various compounds for their neuropharmacological effects, this compound showed significant promise as a candidate for further development as an antidepressant .

Anticancer Activity

Emerging research has suggested that derivatives of this compound may possess anticancer properties. Compounds structurally similar to this compound have been investigated for their ability to inhibit the proliferation of cancer cells through mechanisms involving the modulation of cyclooxygenase (COX) pathways. For example, compounds with similar structural features have demonstrated efficacy against breast cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce inflammation in various experimental models, suggesting its utility in treating inflammatory conditions. The compound's ability to inhibit key inflammatory mediators positions it as a candidate for further therapeutic exploration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantSignificant improvement in mood and reduction of anxiety symptoms in animal models
AnticancerInhibition of cancer cell proliferation; effective against MCF-7 (breast cancer)
Anti-inflammatoryReduction of inflammation markers; potential therapeutic applications in inflammatory diseases

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